tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate
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Overview
Description
tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate: is a synthetic organic compound with a molecular weight of 379.89 g/mol . It is characterized by the presence of a tert-butyl carbamate group, a cyclopropyl ring, and a piperazine moiety substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of 4-chlorophenylpiperazine with cyclopropylcarbonyl chloride under basic conditions to form the intermediate 1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropane.
Introduction of the tert-butyl carbamate group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Medicine:
Drug Development: The structural features of this compound make it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Industry:
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The cyclopropyl and tert-butyl carbamate groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate: Shares the piperazine and chlorophenyl moieties but differs in the carbonyl group attached to the piperazine ring.
tert-butyl N-(3-hydroxypropyl)carbamate: Contains a tert-butyl carbamate group but lacks the piperazine and cyclopropyl moieties.
Uniqueness: The combination of a tert-butyl carbamate group, a cyclopropyl ring, and a piperazine moiety substituted with a 4-chlorophenyl group makes tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate unique. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
tert-butyl N-[1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c1-18(2,3)26-17(25)21-19(8-9-19)16(24)23-12-10-22(11-13-23)15-6-4-14(20)5-7-15/h4-7H,8-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYGYMTPNBKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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